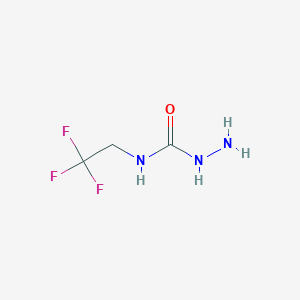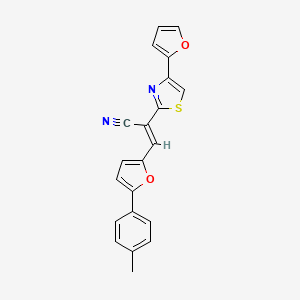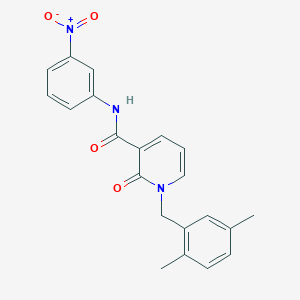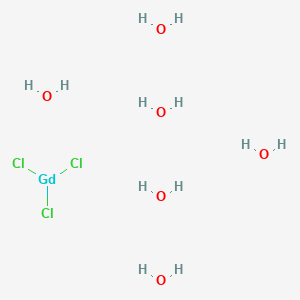![molecular formula C7H11N3O B2619159 (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339011-94-8](/img/structure/B2619159.png)
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(Dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly known as DMAMPN, is a synthetic organic compound that has been used in a variety of scientific research applications. DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C. It is an important building block for organic synthesis and is used in the preparation of drugs, agrochemicals, and other specialty chemicals. DMAMPN has been found to be useful in a variety of laboratory experiments, as well as in a range of scientific research applications.
科学的研究の応用
DMAMPN has been used in a variety of scientific research applications, including studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism. DMAMPN has been found to be useful in the preparation of drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. DMAMPN has been used in studies of the synthesis of both organic and inorganic compounds.
作用機序
DMAMPN is believed to act as a proton donor, which can be used to facilitate the transfer of protons from one molecule to another. This proton transfer is believed to be essential for the synthesis of many organic compounds, as well as for the study of enzyme activity and drug metabolism. DMAMPN has also been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAMPN are not yet fully understood. However, it has been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. In addition, DMAMPN has been found to be useful in studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism.
実験室実験の利点と制限
The advantages of using DMAMPN in laboratory experiments include its low cost, its availability, and its relatively mild reaction conditions. Furthermore, DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C, making it an ideal compound for use in a variety of laboratory experiments. The main limitation of using DMAMPN in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving DMAMPN, including further studies of its biochemical and physiological effects, as well as further studies of its role in the synthesis of peptides and amino acids, and in the synthesis of organic compounds. Additionally, further research could be conducted on the use of DMAMPN in the study of enzyme activity and drug metabolism, as well as in the synthesis of agrochemicals and other specialty chemicals. Lastly, further research could also be conducted on the potential use of DMAMPN in the synthesis of new drugs and agrochemicals.
合成法
DMAMPN can be synthesized in a variety of ways, with the most common method being the reaction of dimethylamine and methoxyiminomethylprop-2-enenitrile. This reaction is typically carried out in an inert atmosphere at a temperature of between 0°C and 10°C. The reaction produces a colorless liquid that is soluble in water and has a boiling point of 109°C. The reaction is generally considered to be a mild and efficient method of synthesis, and is often used in the preparation of drugs, agrochemicals, and other specialty chemicals.
特性
IUPAC Name |
(E)-3-(dimethylamino)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-7(4-8)5-9-11-3/h5-6H,1-3H3/b7-6-,9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUFOXUPLHIPU-QRLJIZSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)


![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)




![N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2619095.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
